molecular formula C15H29NO5 B3177780 tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate CAS No. 220243-81-2

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate

Cat. No.: B3177780
CAS No.: 220243-81-2
M. Wt: 303.39 g/mol
InChI Key: QGRZGCDRSJDGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers specializing in organic synthesis and peptide chemistry may find value in this compound as a building block. Potential applications could include its use as a protected intermediate in the multi-step synthesis of more complex molecules, such as peptides. The tert-butyl and Boc (tert-butoxycarbonyl) protecting groups are commonly used in synthetic chemistry to shield reactive functional groups, like amines and acids, from reacting during chain elongation; these groups can be removed under controlled acidic conditions. The presence of both a protected amino group and a hydroxy group on the same chain makes it a potential precursor for introducing functionalized segments into target structures. Proper storage conditions are recommended to maintain product integrity. This material should be handled only by qualified professionals with expertise in handling chemical substances.

Properties

IUPAC Name

tert-butyl 6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO5/c1-14(2,3)20-12(18)11(9-7-8-10-17)16-13(19)21-15(4,5)6/h11,17H,7-10H2,1-6H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRZGCDRSJDGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate involves the stabilization of the amino group through the formation of a carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination of a carbonate ion . The Boc group can be removed under acidic conditions, leading to the formation of the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Molecular Formula Functional Groups Protecting Groups Ester Type Key Applications
tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate C₁₅H₂₉NO₅ -NHBoc, -OH Boc (amine) tert-butyl Peptide synthesis, chiral building block
Methyl (S)-5-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate (SI-3) C₁₂H₂₃NO₅ -NHBoc, -OH Boc (amine) Methyl Intermediate in enantioselective oxidations
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate (R)-152 C₁₃H₂₅NO₅ -NHBoc, -OH Boc (amine) Ethyl Catalytic hydrogenation studies
tert-Butyl 6-aminohexanoate C₁₀H₂₁NO₂ -NH₂ None tert-butyl Precursor for polyamide synthesis
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride C₁₅H₃₁ClN₂O₄ -NHBoc, -NH₃⁺Cl⁻ Boc (α-amine) tert-butyl Water-soluble intermediates in drug discovery
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate C₁₅H₃₂NO₆P -OPO₃⁻-choline None tert-butyl Biomimetic membrane studies
Key Observations:
  • Ester Influence : Methyl and ethyl esters (e.g., SI-3, R-152) exhibit higher polarity than tert-butyl analogs, impacting solubility in organic solvents .
  • Amino vs. Hydroxyl: The hydroxyl group in the target compound enables oxidation or conjugation, while amino analogs (e.g., tert-butyl 6-aminohexanoate) are nucleophilic and prone to acylation .
  • Protection Strategy : Boc-protected amines dominate in peptide synthesis for their orthogonal deprotection (acidolysis), whereas phosphorylcholine derivatives () serve specialized roles in biophysics .
Key Findings:
  • Deprotection Flexibility : The Boc group allows selective cleavage without disrupting tert-butyl esters, whereas Cbz (benzyloxycarbonyl) requires harsher hydrogenation .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility but necessitate controlled storage to prevent hydrolysis .

Biological Activity

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate, also known as (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate, is a compound with potential biological activities that warrant detailed investigation. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H29NO5
  • Molecular Weight : 303.39 g/mol
  • CAS Number : 213176-15-9

Antioxidant Properties

Research indicates that compounds similar to tert-butyl derivatives exhibit significant antioxidant activity. For instance, tert-butyl phenolic antioxidants are known to mitigate oxidative stress and enhance the activity of antioxidant enzymes in various cell types . Such properties suggest that this compound may also possess protective effects against oxidative damage.

Inhibition of Cancer Cell Growth

A study focusing on related compounds showed that certain tert-butyl derivatives effectively inhibited tumor growth in animal models. Specifically, isomers of tert-butyl compounds demonstrated a capacity to reduce the incidence and number of tumors in mice subjected to carcinogenic substances . This suggests a potential role for this compound in cancer prevention or treatment.

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of tert-butyl antioxidants, which reduce oxidative toxicity in neuronal cells. For example, derivatives have shown promise in protecting against ischemic stroke in rodent models by mitigating glutamate-induced oxidative stress . This raises the possibility that this compound could similarly support neuronal health.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Tert-butyl phenolic antioxidants reduced oxidative stress and apoptosis in various cell lines by enhancing antioxidant enzyme activities .
Cancer Inhibition Compounds demonstrated significant inhibition of tumor growth in mouse models exposed to carcinogens, suggesting potential anti-cancer properties .
Neuroprotection Derivatives exhibited protective effects against oxidative damage in neuronal cells, indicating therapeutic potential for neurodegenerative diseases .

Safety and Toxicology

The safety profile of this compound is critical for its potential applications. According to safety data, it carries hazard statements related to skin and eye irritation (H315, H319) and respiratory issues (H335) . Therefore, appropriate handling procedures must be observed when working with this compound.

Q & A

Basic: What are the common synthetic routes for tert-butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate?

The compound is typically synthesized via hydrogenation and selective deprotection. For example:

  • Hydrogenation : A tert-butyl-protected precursor (e.g., tert-butyl 2-acetamido-6-(tert-butoxycarbonyl)(hydroxyamino)hexanoate) is hydrogenated using 10% Pd/C under 2.5 atm H₂ pressure for 24 hours, yielding the product in 99% efficiency .
  • Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ selectively removes acetamido groups while retaining Boc (tert-butoxycarbonyl) and hydroxyl protections, followed by lyophilization to isolate the final product .
    Key considerations : Catalytic hydrogenation requires strict control of pressure and catalyst loading to avoid over-reduction. TFA treatment must be time-limited to prevent undesired Boc group cleavage.

Basic: How is this compound characterized analytically?

Standard characterization includes:

  • NMR : ¹H and ¹³C NMR (CDCl₃ or MeOD) identify key signals: δ ~4.5–4.4 ppm (methine proton adjacent to Boc), δ ~1.4–1.3 ppm (tert-butyl groups) .
  • HRMS : Confirms molecular weight (e.g., [M+Na]⁺ at m/z 383.2158) .
  • Polarimetry : For enantiomeric purity, particularly in chiral derivatives like (S)-configured analogs .

Advanced: How do stereochemical considerations impact synthesis and application?

  • Chiral centers : The compound’s stereochemistry (e.g., (S)-configuration) is critical in peptide synthesis and drug design. Asymmetric hydrogenation or chiral auxiliaries (e.g., oxazinane derivatives) ensure enantiopurity .
  • Resolution challenges : Impurities in stereoisomers can lead to failed couplings in peptide chains. Chiral HPLC or enzymatic resolution may be required .
    Example : In peptidomimetic synthesis, incorrect stereochemistry at C2 or C6 disrupts target protein binding .

Advanced: What strategies address instability of the hydroxyl and Boc groups during reactions?

  • Protection : The hydroxyl group is often silylated (e.g., TBDMSCl in DMF) to prevent oxidation during prolonged reactions .
  • Deprotection control : Boc groups are stable under hydrogenation but sensitive to strong acids. Use mild acids (e.g., dilute HCl in dioxane) for selective deprotection .
    Data conflict : While reports high Boc stability under TFA, shows partial cleavage, suggesting solvent and temperature dependencies .

Advanced: How is this compound applied in peptide and prodrug design?

  • Peptide backbone modification : The hydroxyl and Boc-protected amine enable incorporation into cyclic peptides or hydroxamate-based natural products .
  • Prodrug synthesis : The tert-butyl ester enhances lipophilicity for membrane penetration, while the hydroxyl group serves as a site for enzymatic cleavage .
    Case study : In a tetrapeptide precursor, the compound’s Boc group facilitated solid-phase synthesis, with subsequent deprotection yielding a bioactive sequence .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

  • Catalyst variability : reports 99% hydrogenation yield with Pd/C, but lower yields may arise from catalyst poisoning (e.g., sulfur impurities). Pre-treatment of Pd/C with H₂ or alternative catalysts (e.g., PtO₂) can improve consistency .
  • Scale effects : Milligram-scale reactions () may not translate to larger batches due to heat transfer or mixing inefficiencies .

Advanced: What are the best practices for purifying this compound?

  • Chromatography : Silica gel column chromatography with hexane/EtOAc gradients (e.g., 5:1 to 0:1) effectively separates diastereomers or by-products .
  • Lyophilization : Aqueous extraction followed by lyophilization minimizes degradation of hygroscopic intermediates .
    Troubleshooting : If column retention is poor, derivatization (e.g., acetylation of the hydroxyl group) can improve separation .

Advanced: How does this compound compare to analogs in drug discovery?

  • Structural analogs : Unlike unprotected amines (e.g., 6-aminohexanoate), the Boc group enhances stability during storage and reaction .
  • Functional trade-offs : While tert-butyl esters improve solubility, they may reduce binding affinity in certain targets compared to carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate
Reactant of Route 2
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tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate

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